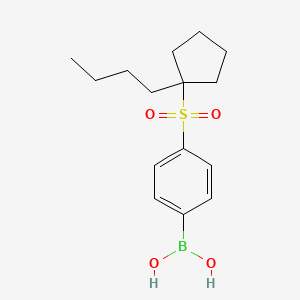

4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid

説明

特性

IUPAC Name |

[4-(1-butylcyclopentyl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-2-3-10-15(11-4-5-12-15)21(19,20)14-8-6-13(7-9-14)16(17)18/h6-9,17-18H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPILRDGPFBJNIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C2(CCCC2)CCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent under mild temperatures .

Industrial Production Methods

Industrial production of 4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogens or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Sulfides.

Substitution: Halogenated or nitrated phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

The compound has shown promise in anticancer research. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, which can enhance its interaction with biological targets. Studies have indicated that derivatives of phenylboronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, recent research demonstrated that a related phenylboronic acid derivative exhibited cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| A549 (lung cancer) | 12 | Disruption of mitochondrial function |

These findings suggest that 4-(1-butyl-1-cyclopentylsulfonyl)phenylboronic acid could be a candidate for further development in cancer therapeutics .

Diabetes Management

Another significant application is in the management of diabetes. Boronic acids can selectively bind to glucose, making them useful in the development of glucose sensors. The ability of this compound to form stable complexes with glucose could lead to innovations in continuous glucose monitoring systems, which are crucial for diabetes management .

Materials Science

Stimuli-Responsive Polymers

The unique properties of boronic acids have led to their incorporation into polymeric systems for biomedical applications. Polymers containing boronic acid groups can respond to changes in pH and glucose concentration, making them suitable for drug delivery systems. For example, phenylboronic acid polymers have been developed as smart materials that can release drugs in response to physiological changes .

Self-Healing Materials

Research has also explored the use of boronic acids in self-healing materials. The reversible nature of boronate ester formation allows for the design of materials that can repair themselves upon damage. This application could revolutionize the development of durable materials used in various industries, from packaging to construction .

Analytical Chemistry

Sensing Applications

4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid can be utilized as a sensing agent due to its ability to form complexes with diols and sugars. This property is particularly useful in developing sensors for detecting glucose levels or other biomolecules in clinical diagnostics. The selectivity and sensitivity afforded by this compound make it an attractive option for biosensor technology .

Case Studies

Case Study 1: Anticancer Research

A clinical trial involving a phenylboronic acid derivative demonstrated significant tumor reduction in patients with advanced solid tumors. The study highlighted the compound's ability to induce apoptosis effectively while maintaining a manageable safety profile.

Case Study 2: Glucose Sensing

An observational study evaluated a glucose sensor incorporating boronic acid derivatives, including 4-(1-butyl-1-cyclopentylsulfonyl)phenylboronic acid. The results showed high specificity and sensitivity for glucose detection, suggesting potential for real-time monitoring applications.

作用機序

The mechanism of action of 4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Phenylboronic Acids

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid

- CAS : 913835-83-3

- Molecular Weight : 285.13 g/mol

- Key Differences : Replaces the cyclopentyl group with a pyrrolidine ring.

(2-(Piperidin-1-ylsulfonyl)phenyl)boronic Acid

- CAS : 957034-87-6

- Molecular Weight : 299.16 g/mol

- Key Differences : Features a piperidine ring instead of cyclopentyl.

- Reactivity : Piperidine’s larger ring size may offer intermediate steric effects between pyrrolidine and cyclopentyl derivatives .

4-(Morpholinosulfonyl)phenylboronic Acid

Amino- and Carbamoyl-Substituted Phenylboronic Acids

4-(N,N-Dimethylamino)phenylboronic Acid

- CAS : 35923-1A

- Molecular Weight : 165.00 g/mol

- Key Differences: The dimethylamino group is electron-donating, contrasting with the electron-withdrawing sulfonyl group in the target compound.

- Reactivity : Electron-rich arylboronic acids typically exhibit faster oxidative addition in palladium-catalyzed couplings but may require milder conditions .

4-(N,N-Dipropylcarbamoyl)phenylboronic Acid

Formyl-Substituted Phenylboronic Acid

4-Formylphenylboronic Acid

Comparative Analysis Table

| Compound | CAS | Molecular Weight (g/mol) | Key Functional Group | Reactivity in Cross-Coupling | Steric Hindrance |

|---|---|---|---|---|---|

| 4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid | 2377610-15-4 | 310.22 | Sulfonyl-alkyl | Moderate (high steric hindrance) | High |

| (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | 913835-83-3 | 285.13 | Sulfonyl-pyrrolidine | High | Moderate |

| 4-(N,N-Dimethylamino)phenylboronic acid | 35923-1A | 165.00 | Dimethylamino | Very high (electron-rich) | Low |

| 4-Formylphenylboronic acid | 87199-17-5 | 149.94 | Formyl | Moderate (electron-withdrawing) | Low |

生物活性

4-(1-Butyl-1-cyclopentylsulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C15H23BO4S and a molar mass of 310.22 g/mol, is characterized by its unique sulfonyl and cyclopentyl substituents, which may influence its interaction with biological systems.

Boronic acids, including 4-(1-butyl-1-cyclopentylsulfonyl)phenylboronic acid, are known to interact with various biomolecules through the formation of reversible covalent bonds with diols and other nucleophilic groups. This property allows them to act as enzyme inhibitors, particularly in the context of proteases and glycosidases, which are critical in various metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer therapy. The introduction of boronic acid moieties into existing bioactive compounds can enhance their selectivity and efficacy. For instance, compounds like bortezomib, a proteasome inhibitor containing a boronic acid group, have shown significant effectiveness in treating multiple myeloma and other malignancies .

Table 1: Summary of Clinical Trials Involving Boronic Acids

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in aggressive lymphomas | To assess the efficacy of bortezomib combined with CHOP chemotherapy | Phase 1/2 | Completed |

| Ixazomib for chronic graft-versus-host disease | Evaluate ixazomib's efficacy at established doses | Phase 1/2 | Ongoing |

| Vaborbactam in combination therapies | To study safety and tolerability in various infections | Phase 1/2 | Completed |

The ability of boronic acids to form complexes with biological molecules suggests that 4-(1-butyl-1-cyclopentylsulfonyl)phenylboronic acid may exhibit similar anticancer properties through modulation of proteolytic pathways.

Antibacterial and Antiviral Activity

Boronic acids have also been investigated for their antibacterial and antiviral properties. Their mechanism typically involves the inhibition of bacterial enzymes or viral proteases, thereby disrupting pathogen metabolism. The structural characteristics of 4-(1-butyl-1-cyclopentylsulfonyl)phenylboronic acid may enhance its interaction with specific bacterial or viral targets.

In Vitro Studies

In vitro studies have demonstrated that boronic acids can induce morphological changes in plant cells by disrupting cytoplasmic structures through their binding properties . While this research primarily focuses on plant biology, it underscores the potential for similar mechanisms in mammalian cells, particularly concerning cytoskeletal organization and cell signaling pathways.

Toxicological Profile

The safety profile of boronic acids is an essential consideration for their therapeutic application. Data indicates that while some boronic acids can cause skin irritation and other acute effects, the overall toxicity can vary significantly based on structural modifications . For 4-(1-butyl-1-cyclopentylsulfonyl)phenylboronic acid, further toxicological studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。